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For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2
(nSMase?2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3]
This technical guide provides a comprehensive overview of the chemical and physical
properties, mechanism of action, and experimental protocols related to DPTIP hydrochloride,
intended to serve as a valuable resource for researchers in neurodegenerative and oncologic

diseases.[4]

Chemical and Physical Properties

DPTIP hydrochloride, with the IUPAC name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-
imidazol-2-yl)phenol;hydrochloride, is a small molecule inhibitor of nSMase2.[5] It was identified
through a high-throughput screening of over 365,000 compounds.[1] The key chemical and
physical properties are summarized in the table below.
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Property Value Reference

2,6-dimethoxy-4-(4-phenyl-5-
IUPAC Name thiophen-2-yl-1H-imidazol-2- [5]
yl)phenol;hydrochloride

Molecular Formula C21H19CIN203S [5]
Molecular Weight 414.91 g/mol [5]
CAS Number 2361799-64-4

Appearance Beige Solid [6]
Purity >95%

ICso0 for nSMase2 30 nM (112171
Solubility Soluble in DMSO and EtOH.

2 years at -20°C (powder), 2
Storage weeks at 4°C in DMSO, 6 [7]
months at -80°C in DMSO

Mechanism of Action and Signaling Pathway

DPTIP hydrochloride is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).
[4] nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into
ceramide and phosphocholine.[8] Ceramide plays a crucial role in the biogenesis of
extracellular vesicles (EVs) by promoting the budding of intraluminal vesicles within
multivesicular bodies.[3][5]

In the context of brain inflammation, pro-inflammatory cytokines like Interleukin-13 (IL-13) can
activate nSMase2 in astrocytes.[5][9] This leads to increased ceramide production and
subsequent release of astrocyte-derived EVs. These EVs can enter the circulation and trigger a
peripheral immune response, including the release of cytokines from the liver, which in turn can
lead to the infiltration of peripheral immune cells into the brain, potentially causing secondary
damage.[1]
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DPTIP hydrochloride inhibits nSMase2 activity, thereby reducing ceramide production and
blocking the release of these pro-inflammatory EVs.[1][5] This mechanism has been shown to
attenuate the peripheral immune response and reduce immune cell infiltration into the brain in
a mouse model of brain inflammation.[1]

Click to download full resolution via product page

Caption: DPTIP inhibits nSMase2, blocking the IL-13 induced release of pro-inflammatory EVs
from astrocytes.

Experimental Protocols
nSMase2 Inhibition Assay (In Vitro)

This protocol describes the determination of DPTIP hydrochloride's ICso value against human
nSMase2. The assay utilizes a coupled enzymatic reaction that produces a fluorescent signal
proportional to nSMase?2 activity.[5][9]

Materials:

Recombinant human nSMase2

Sphingomyelin (substrate)

Amplex Red reagent

Alkaline phosphatase
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Choline oxidase

Horseradish peroxidase

Assay buffer (e.g., 100 mM Tris-HCI, 10 mM MgClz, pH 7.4)
DPTIP hydrochloride

384-well plates

Plate reader with fluorescence detection

Procedure:

Prepare serial dilutions of DPTIP hydrochloride in the assay buffer.
Add the DPTIP hydrochloride dilutions to the wells of a 384-well plate.

Add recombinant human nSMase2 to each well and incubate for a specified time (e.g., 15
minutes) to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a substrate mixture containing sphingomyelin,
Amplex Red, alkaline phosphatase, choline oxidase, and horseradish peroxidase.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths
(e.g., 540 nm excitation, 590 nm emission).

Calculate the percent inhibition for each DPTIP hydrochloride concentration relative to a
control without the inhibitor.

Determine the ICso value by fitting the concentration-response data to a suitable sigmoidal
dose-response curve.

Inhibition of Extracellular Vesicle (EV) Release from
Astrocytes (In Vitro)
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This protocol details the assessment of DPTIP hydrochloride's ability to inhibit EV release

from primary astrocyte cultures.[1]

Materials:

Primary astrocyte cultures

Cell culture medium

DPTIP hydrochloride

Stimulating agent (e.g., IL-1p)

Reagents for EV isolation (e.g., ultracentrifugation or commercial Kits)
Nanoparticle tracking analysis (NTA) instrument

Antibodies for EV markers (e.g., CD63, CD81) for Western blotting

Procedure:

Culture primary astrocytes to a suitable confluency.

Pre-treat the astrocytes with various concentrations of DPTIP hydrochloride for a specific
duration (e.g., 1 hour).

Stimulate the cells with a pro-inflammatory agent like IL-1p3 to induce EV release.
Collect the cell culture supernatant.

Isolate EVs from the supernatant using a chosen method (e.g., differential
ultracentrifugation).

Quantify the concentration and size distribution of the isolated EVs using Nanoparticle
Tracking Analysis (NTA).

Confirm the presence of EVs by detecting exosomal markers (e.g., CD63, CD81) via
Western blotting.
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» Analyze the dose-dependent effect of DPTIP hydrochloride on the number of released EVs.

In Vitro EV Release Inhibition In Vivo Brain Inflammation Model
(Culture Primary Astrocytes) (Administer DPTIP to Mice)
A4 A4
Pre-treat with DPTIP Enduce Brain Inflammation (IL-1 injectiona
A4 A4
Stimulate with IL-1 (Collect Blood/Brain Tissue)
A4 A4 A4
Collect Supernatant Csolate EVs from Plasma) (Analyze Immune Cell InfiltratiorD
A4 A4
Isolate EVs (Quantify Astrocyte-derived EVs)
A4
[Quantify EVs (NTA)) (Confirm EV Markers (Western BIotD
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Caption: Workflow for assessing DPTIP's inhibition of EV release both in vitro and in vivo.

In Vivo Efficacy

In a mouse model of brain inflammation induced by intrastriatal injection of IL-13, DPTIP
hydrochloride demonstrated significant in vivo efficacy.[1] Administration of DPTIP (10 mg/kg,
IP) 30 minutes prior to IL-1 injection resulted in a 51% reduction in the release of astrocyte-
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derived EVs into the circulation.[1] This was accompanied by a decrease in the upregulation of
pro-inflammatory cytokines in the liver and a significant reduction in the infiltration of
neutrophils into the brain.[1] These findings highlight the potential of DPTIP hydrochloride as
a therapeutic agent for neuroinflammatory conditions where astrocyte-derived EVs play a
pathogenic role.

Conclusion

DPTIP hydrochloride is a highly potent and selective nSMase2 inhibitor with demonstrated
efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the release of
extracellular vesicles presents a novel therapeutic strategy for a range of diseases, including
neurodegenerative disorders and cancer. This technical guide provides researchers with the
fundamental information and experimental framework to further investigate the therapeutic
potential of DPTIP hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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